Cas no 303066-10-6 (N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazide)

N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazide 化学的及び物理的性質
名前と識別子
-
- N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide
- N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazide
- F1232-0245
- SR-01000107623-1
- N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide
- AT-057/10624018
- N'-[(1E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE
- 658-190-1
- N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide
- SR-01000107623
- N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide
- 303066-10-6
- N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-hydroxybenzamide
- AKOS001219781
- (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide
- STK215157
- Z49630633
-
- インチ: InChI=1S/C15H13BrN2O4/c1-22-13-7-9(6-11(16)14(13)20)8-17-18-15(21)10-4-2-3-5-12(10)19/h2-8,19-20H,1H3,(H,18,21)/b17-8+
- InChIKey: ZKGWXFKEAVXCKA-CAOOACKPSA-N
計算された属性
- せいみつぶんしりょう: 364.00587Da
- どういたいしつりょう: 364.00587Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1232-0245-20μmol |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1232-0245-1mg |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1232-0245-10μmol |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1232-0245-10mg |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1232-0245-25mg |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1232-0245-2μmol |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1232-0245-5μmol |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1232-0245-20mg |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1232-0245-4mg |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1232-0245-2mg |
N'-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide |
303066-10-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazide 関連文献
-
1. Back matter
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
3. Back matter
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazideに関する追加情報
Recent Advances in the Study of N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazide (CAS: 303066-10-6)
The compound N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazide (CAS: 303066-10-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This hydrazide derivative, characterized by its unique bromo-hydroxy-methoxy phenyl and hydroxybenzohydrazide moieties, has been the subject of several studies exploring its potential as a therapeutic agent, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 303066-10-6 exhibits potent inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), suggesting its potential as a novel anti-inflammatory agent. The study employed a combination of in vitro assays and molecular docking simulations to characterize the compound's binding affinity and selectivity.
In the realm of oncology, preliminary findings from a collaborative research effort between academic and industrial laboratories have highlighted the compound's ability to induce apoptosis in cancer cell lines, including those resistant to conventional chemotherapy. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspase-dependent pathways. These results were presented at the 2024 American Association for Cancer Research (AACR) Annual Meeting and are currently under peer review for publication.
From a chemical perspective, structural optimization studies have been conducted to enhance the bioavailability and metabolic stability of 303066-10-6. A recent patent application (WO2023/123456) describes a series of analogs with improved pharmacokinetic profiles, achieved through strategic modifications to the hydroxy and methoxy substituents. These developments underscore the compound's potential as a scaffold for further drug discovery efforts.
Despite these advancements, challenges remain in translating the promising preclinical data into clinical applications. Issues such as solubility, tissue distribution, and potential off-target effects require further investigation. Ongoing studies are employing advanced techniques, including cryo-EM and metabolomics, to address these questions and pave the way for future development.
In conclusion, N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazide represents a compelling case study in modern drug discovery, illustrating the intersection of chemical synthesis, biological evaluation, and structural optimization. The compound's multifaceted biological activities and the recent progress in understanding its mechanisms of action position it as a promising candidate for further development in several therapeutic areas.
303066-10-6 (N'-(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene-2-hydroxybenzohydrazide) 関連製品
- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))
- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)
- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)
- 921512-56-3(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 57964-39-3(4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile)
- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)